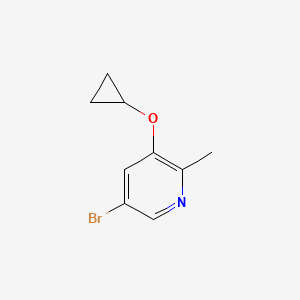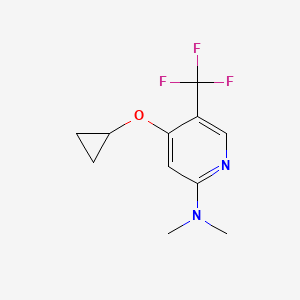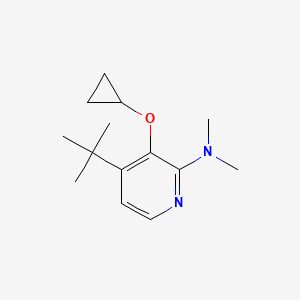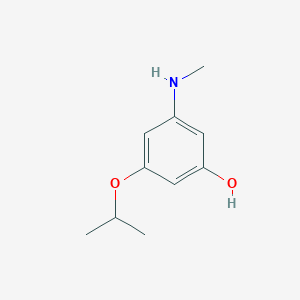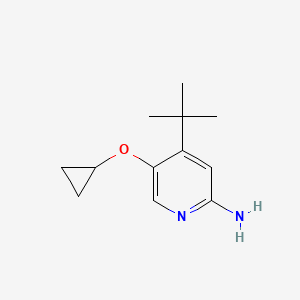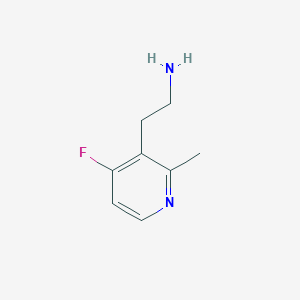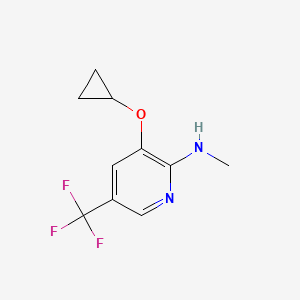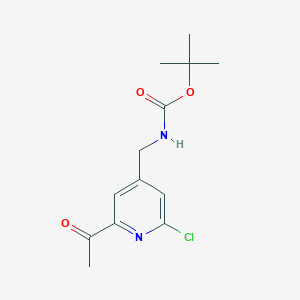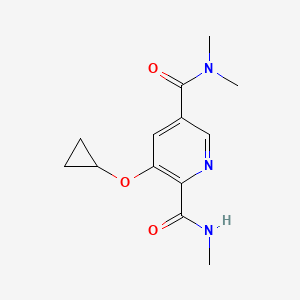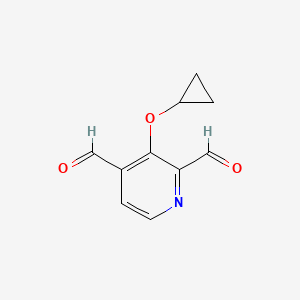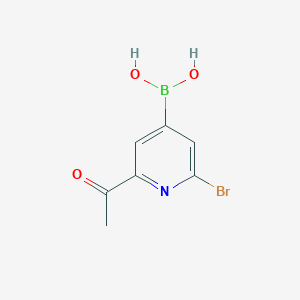
(2-Acetyl-6-bromopyridin-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetyl-6-bromopyridin-4-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an acetyl group and a bromine atom. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-bromopyridin-4-YL)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2-acetyl-6-bromopyridine with a boron reagent under specific conditions. For example, the use of a palladium catalyst in the presence of a base such as potassium carbonate can facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as acoustic dispensing technology can also accelerate the synthesis and allow for the production of large libraries of boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
(2-Acetyl-6-bromopyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted pyridine derivatives.
Scientific Research Applications
(2-Acetyl-6-bromopyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Acetyl-6-bromopyridin-4-YL)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The acetyl and bromine substituents can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine-4-boronic acid: Similar structure but lacks the acetyl group.
2-Acetyl-6-bromopyridine: Similar structure but lacks the boronic acid group.
Phenylboronic acid: A simpler boronic acid derivative used in various coupling reactions.
Uniqueness
(2-Acetyl-6-bromopyridin-4-YL)boronic acid is unique due to the presence of both the acetyl and bromine substituents on the pyridine ring, which can significantly influence its reactivity and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C7H7BBrNO3 |
|---|---|
Molecular Weight |
243.85 g/mol |
IUPAC Name |
(2-acetyl-6-bromopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BBrNO3/c1-4(11)6-2-5(8(12)13)3-7(9)10-6/h2-3,12-13H,1H3 |
InChI Key |
ZBJRBUNMAHROGD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)C(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




